Dobutamine hydrochloride, (S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

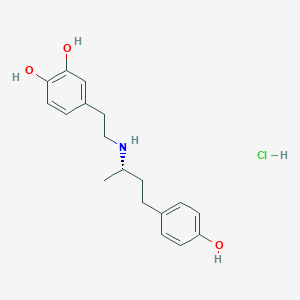

Dobutamine hydrochloride, (S)- is a useful research compound. Its molecular formula is C18H24ClNO3 and its molecular weight is 337.8. The purity is usually 95%.

BenchChem offers high-quality Dobutamine hydrochloride, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dobutamine hydrochloride, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Heart Failure Management

Dobutamine is predominantly utilized in the treatment of acute heart failure and cardiac decompensation . It enhances myocardial contractility, leading to improved cardiac output and alleviation of symptoms such as shortness of breath and fatigue. The drug's mechanism involves stimulating beta-1 receptors in the heart, which increases heart rate and contractility .

Cardiogenic Shock

In cases of cardiogenic shock , dobutamine is administered to improve hemodynamic stability. A study highlighted the effectiveness of dobutamine in combination with counterpulsation therapy, resulting in a significant increase in cardiac output in patients with right ventricular infarction complicated by shock . This demonstrates dobutamine's critical role in acute settings where rapid intervention is necessary.

Pharmacokinetics and Administration

Dobutamine hydrochloride is typically administered intravenously due to its rapid onset of action, which occurs within 1-2 minutes. The plasma half-life is approximately 2 minutes, necessitating continuous infusion for sustained effects . The drug's metabolism primarily involves methylation and conjugation, with major excretion products being inactive metabolites .

Stability and Formulation

Recent advancements have focused on improving the stability and formulation of dobutamine hydrochloride. A novel crystal form has been developed that exhibits higher purity (>99%) and better stability compared to previous amorphous forms. This innovation enhances reproducibility in industrial applications, making it more suitable for clinical use .

Comparative Studies

Research comparing dobutamine with other inotropic agents like milrinone has shown no statistically significant differences in primary outcomes such as length of hospital stay or rehospitalization rates . This highlights the importance of individualized treatment plans based on patient-specific factors rather than relying solely on drug class.

Case Study: Dobutamine in Cardiac Surgery

A retrospective analysis involving patients post-cardiac surgery demonstrated that dobutamine effectively supported cardiac function during recovery phases, minimizing complications associated with low cardiac output states .

Case Study: Dobutamine Use in Veterinary Medicine

Dobutamine has also found applications beyond human medicine; it is used in veterinary contexts to manage cardiovascular function during anesthesia in horses. Studies have shown that dobutamine administration significantly increases mean arterial pressure (MAP) and oxygen delivery indices during surgical procedures .

特性

CAS番号 |

51062-26-1 |

|---|---|

分子式 |

C18H24ClNO3 |

分子量 |

337.8 |

IUPAC名 |

4-[2-[[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/t13-;/m0./s1 |

InChIキー |

BQKADKWNRWCIJL-ZOWNYOTGSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |

異性体SMILES |

C[C@@H](CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |

正規SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。